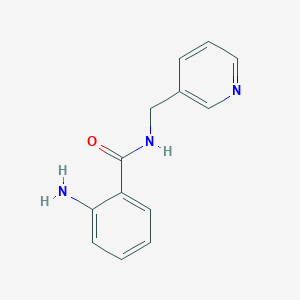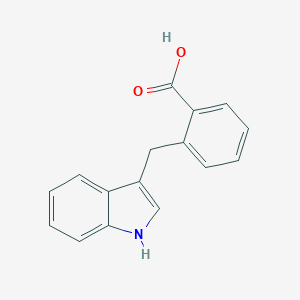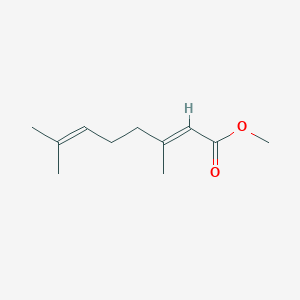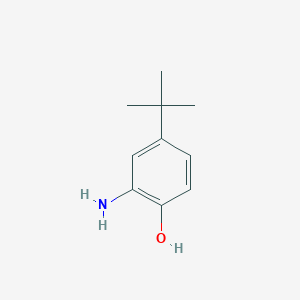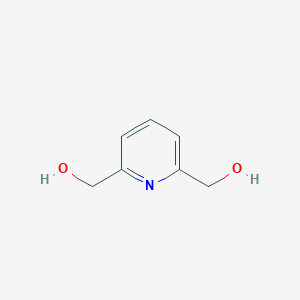
Chromocene
Vue d'ensemble
Description
Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)
Applications De Recherche Scientifique
Hydrogen Storage : Cyclopentadienyl chromium hydrazide gels, synthesized from bis(cyclopentadienyl) chromium and hydrazine, show potential in Kubas-type hydrogen storage. These materials display significant enthalpies and retain a notable percentage of their adsorption capacity at room temperature compared to other materials like MOFs and amorphous carbons (Mai et al., 2010).
Catalysis in Polymerization : New chromium(II) bidentate phosphine complexes have been synthesized and used as catalysts in the polymerization of 1,3-butadiene. These catalysts are very active and produce 1,2-polybutadienes with varying structures depending on the type of phosphine bonded to the chromium atom (Ricci et al., 2004).
Catalysis in Oxidation Reactions : Chromium(VI) complexes have been used as catalysts in the oxidation of alcohols to aldehydes and ketones, employing bis(trimethylsilyl) peroxide as an oxidant. This demonstrates the versatility of chromium complexes in various catalytic oxidation processes (Kanemoto et al., 1988).
Enhancing Hydrogen Absorption-Desorption : Bis(cyclopentadienyl) nickel II, a related compound, has been shown to significantly improve the hydrogen absorption-desorption of the Mg-MgH2 system. This research highlights the role of cyclopentadienyl compounds in enhancing the efficiency of hydrogen storage systems (Kumar et al., 2017).
Enantioselective Catalysis : Bis(oxazolinyldimethylmethyl)pyrrol ligands with chromium(II) have been used for the highly enantioselective hydrosilylation of ketones. This demonstrates the potential of chromium(II) complexes in asymmetric catalysis, producing chiral alcohols with high yields and enantiomeric excess (Schiwek et al., 2018).
Mécanisme D'action
Target of Action
Bis(cyclopentadienyl)chromium(II) primarily targets chemical reactions as a catalyst . It is used in stereoselective pinacol-type cross-coupling reactions, thermal homo-polymerization and co-polymerization reactions, and Nozaki-Hiyama-Kishi reactions (additions of organic halides to aldehydes) .
Mode of Action
As a catalyst, Bis(cyclopentadienyl)chromium(II) facilitates chemical reactions without being consumed in the process . It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently .
Biochemical Pathways
The exact biochemical pathways affected by Bis(cyclopentadienyl)chromium(II) are dependent on the specific reactions it catalyzes. For instance, in stereoselective pinacol-type cross-coupling reactions, it can influence the formation of certain organic compounds . .
Result of Action
The result of Bis(cyclopentadienyl)chromium(II)'s action is the successful facilitation of the chemical reactions it catalyzes . This can lead to the efficient production of desired compounds in these reactions .
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(cyclopentadienyl)chromium(II) involves the reaction of cyclopentadiene with chromium(II) chloride in the presence of a reducing agent.", "Starting Materials": [ "Cyclopentadiene", "Chromium(II) chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add cyclopentadiene to a flask containing anhydrous ether.", "Add chromium(II) chloride to the flask and stir the mixture.", "Add the reducing agent slowly to the flask while stirring the mixture.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate to obtain Bis(cyclopentadienyl)chromium(II) as a dark red solid." ] } | |
Numéro CAS |
1271-24-5 |
Formule moléculaire |
C10H10Cr |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
chromium(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Clé InChI |
WQGIIPSPIWDBHR-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2] |
Point d'ébullition |
167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |
melting_point |
343 °F (NTP, 1992) |
| 1271-24-5 | |
Description physique |
Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |
Solubilité |
Decomposes (NTP, 1992) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(cyclopentadienyl)chromium(II) impact the thermo-oxidative stability of HDPE compared to traditional Ziegler-Natta catalysts?
A: While Bis(cyclopentadienyl)chromium(II) effectively catalyzes HDPE production, it can negatively affect the polymer's long-term stability. Research indicates that HDPE produced using Bis(cyclopentadienyl)chromium(II) exhibits lower intrinsic thermo-oxidative stability compared to HDPE synthesized with traditional Ziegler-Natta catalysts []. This difference arises from the nature of the catalyst residues left within the polymer matrix.
Q2: How does the silica support used with Bis(cyclopentadienyl)chromium(II) contribute to the pro-oxidative activity in HDPE?
A: During gas-phase polymerization, the silica support used with Bis(cyclopentadienyl)chromium(II) undergoes significant changes. Scanning electron microscopy reveals that the silica support shatters into submicron fragments, which then become dispersed throughout the polymer particles []. Upon exposure to air, the Bis(cyclopentadienyl)chromium(II) on these fragments oxidizes to a trivalent chromium species (Cr(III)), confirmed through UV/visible spectrophotometry and diffuse reflectance Fourier transform infrared (FTIR) spectroscopy []. This Cr(III) species, bound to the high surface area silica fragments, acts as a potent pro-oxidant, further contributing to the decreased thermo-oxidative stability of the resulting HDPE.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


